5-{2-[2-(4-methoxyanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide
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Overview
Description
The compound “5-{2-[2-(4-methoxyanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, given the presence of multiple rings and functional groups. The compound would likely exhibit a combination of aromatic and non-aromatic character, due to the presence of the phenyl, pyrrole, and pyrazole rings .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine. The aromatic rings could also participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. For example, the presence of multiple polar groups (such as the amide and ether groups) could make the compound relatively polar, which would influence its solubility in different solvents .Scientific Research Applications
Synthesis and Characterization
- Compounds related to "5-{2-[2-(4-methoxyanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide" have been synthesized through various chemical reactions, with their structures established using elemental analysis and spectral data. These compounds are of interest due to their potential biological activities, including cytotoxicity against cancer cells (Hassan et al., 2014), (Hassan et al., 2015).
Cytotoxic Activity
- The cytotoxic activities of these compounds have been evaluated against various cancer cell lines, with some showing promising results. Such research paves the way for the development of new anticancer agents (Hassan et al., 2014), (Hassan et al., 2015).
Anti-inflammatory and Analgesic Activities
- Some derivatives exhibit significant anti-inflammatory and analgesic activities, highlighting their potential as therapeutic agents for treating conditions associated with inflammation and pain (Abu‐Hashem et al., 2020).
Structure-Activity Relationships
- Research into the structure-activity relationships (SAR) of these compounds aids in understanding how structural modifications can influence biological activity. This knowledge is crucial for designing more effective drugs (Rahmouni et al., 2016), (Hafez et al., 2013).
X-ray Crystallography and Molecular Studies
- The crystal structures and molecular conformations of these compounds have been explored through X-ray crystallography, providing insights into their potential interactions with biological targets. Such studies are essential for understanding the mechanisms of action at a molecular level (Kumara et al., 2018).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-[2-[2-(4-methoxyanilino)-2-oxoacetyl]pyrrol-1-yl]-N-(4-methoxyphenyl)-1-phenylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25N5O5/c1-39-23-14-10-20(11-15-23)32-28(37)25-19-31-35(22-7-4-3-5-8-22)30(25)34-18-6-9-26(34)27(36)29(38)33-21-12-16-24(40-2)17-13-21/h3-19H,1-2H3,(H,32,37)(H,33,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRZRTGVEFXKNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)N4C=CC=C4C(=O)C(=O)NC5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-{2-[2-(4-methoxyanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide |
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